Emestrin: A Technical Guide to its Discovery, Origin, and Biological Activities
Emestrin: A Technical Guide to its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emestrin is a potent mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. First isolated from the fungus Emericella striata in 1985, this macrocyclic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and key biological functions of Emestrin, with a focus on its mechanisms of action, including the inhibition of mitochondrial ATP synthesis, antagonism of the C-C chemokine receptor 2 (CCR2), and induction of cytotoxicity through modulation of the PI3K/AKT signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Discovery and Origin
Emestrin was first isolated from the mycelial extract of the thermotolerant fungus Emericella striata (strain 80-NE-22), which was originally collected from cumin seeds in Nepal.[1] Subsequent studies have also identified Emestrin and its analogues, such as Emestrin B and Prenylemestrins, from other fungal species, including Emericella nidulans and various Aspergillus species.[4] The structure of Emestrin, a novel macrocyclic epidithiodioxopiperazine, was elucidated through spectroscopic analysis and X-ray crystallography.[1][2][5]
Chemical Structure
Emestrin is characterized by a unique epidithiodioxopiperazine ring, which is part of a larger heterocyclic macrocycle. This complex structure is biosynthetically derived from two molecules of phenylalanine and one molecule of benzoic acid.[1] The presence of the disulfide bridge within the dioxopiperazine ring is a hallmark of the ETP class of mycotoxins and is crucial for its biological activity.
Biological Activities and Mechanisms of Action
Emestrin exhibits a broad range of biological activities, including antifungal, cytotoxic, and immunomodulatory effects. Its mechanisms of action are multifaceted and target key cellular pathways.
Inhibition of Mitochondrial ATP Synthesis
Emestrin is a potent inhibitor of mitochondrial ATP synthesis. It acts by uncoupling oxidative phosphorylation and depressing mitochondrial respiration.[6] This disruption of cellular energy metabolism is a key contributor to its cytotoxic effects. Studies on isolated rat liver mitochondria have shown that Emestrin induces structural alterations, such as swelling, which is enhanced by the presence of calcium ions.[6]
CCR2 Antagonism
Emestrin functions as a potent antagonist of the C-C chemokine receptor 2 (CCR2).[7] CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 axis, Emestrin exhibits immunomodulatory properties, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Cytotoxicity and Regulation of the PI3K/AKT Signaling Pathway
Emestrin and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] One of the key mechanisms underlying its anticancer effects is the regulation of the PI3K/AKT signaling pathway, a critical pathway involved in cell survival, proliferation, and apoptosis.[3][8] Emestrin has been shown to induce apoptosis in cancer cells, making it a subject of interest for oncology research.[4]
Antifungal Activity
As a mycotoxin, Emestrin possesses inherent antifungal properties.[1] Its ability to disrupt fundamental cellular processes in fungi contributes to its growth-inhibitory effects.
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of Emestrin and its analogue, Emestrin B.
Table 1: Cytotoxicity of Emestrin B
| Cell Line | Cancer Type | IC50 (µg/mL) |
| T47D | Breast Cancer | 0.16 |
| HeLa | Cervical Cancer | 1.56 |
| WiDr | Colon Cancer | 1.02 |
Data from a study on Emestrin B isolated from Emericella nidulans.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Emestrin.
Isolation and Purification of Emestrin from Emericella striata
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Fungal Culture: Emericella striata is cultured on a suitable medium, such as potato-dextrose agar, to generate a sufficient biomass of mycelia.
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Extraction: The dried and powdered mycelia are extracted with acetone. The acetone extract is then concentrated under reduced pressure.
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Solvent Partitioning: The resulting residue is partitioned between ethyl acetate and water. The ethyl acetate layer, containing Emestrin, is collected and dried.
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Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
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Crystallization: Fractions containing Emestrin are combined, concentrated, and crystallized from a suitable solvent system, such as acetone-hexane, to yield pure Emestrin.[1]
Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of Emestrin (typically in a logarithmic dilution series) for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
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MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
CCR2 Antagonist Radioligand Binding Assay
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Membrane Preparation: Membranes are prepared from cells expressing the CCR2 receptor (e.g., HEK293-CCR2 cells).
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Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of Emestrin in a suitable binding buffer.
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Incubation: The reaction mixture is incubated at room temperature for 1-2 hours to reach equilibrium.
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Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
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Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled CCR2 ligand) from the total binding. The IC50 value for Emestrin is determined by competitive binding analysis.[7][9][10]
Mitochondrial ATP Synthesis Inhibition Assay
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Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as rat liver, by differential centrifugation.
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Respiration Measurement: Mitochondrial respiration is measured using a Clark-type oxygen electrode in a temperature-controlled chamber.
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Assay Conditions: Isolated mitochondria are suspended in a respiration buffer containing a respiratory substrate (e.g., succinate).
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Emestrin Treatment: Emestrin is added to the mitochondrial suspension at various concentrations.
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ATP Synthesis Initiation: ATP synthesis is initiated by the addition of ADP (State 3 respiration).
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Data Analysis: The rate of oxygen consumption is monitored before and after the addition of Emestrin. The inhibitory effect of Emestrin on ATP synthesis is determined by the reduction in the State 3 respiration rate.[6]
Western Blot Analysis of the PI3K/AKT Pathway
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Cell Lysis: Cells treated with Emestrin are lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
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SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), and other relevant proteins in the PI3K/AKT pathway. A loading control antibody (e.g., GAPDH or β-actin) is also used.
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Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative levels of protein expression and phosphorylation.[11][12]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Emestrin.
Experimental Workflows
Caption: General experimental workflows for Emestrin research.
Conclusion
Emestrin is a structurally unique mycotoxin with a compelling profile of biological activities. Its ability to modulate multiple key cellular pathways, including mitochondrial function, chemokine signaling, and cell survival pathways, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of Emestrin and its analogues. Further investigation into its structure-activity relationships and in vivo efficacy is warranted.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Studies on fungal products. Part 8. Isolation and structure of emestrin, a novel antifungal macrocyclic epidithiodioxopiperazine from Emericella striata. X-Ray molecular structure of emestrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Emestrin-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and absolute configuration of emestrin, a new macrocyclic epidithiodioxopiperazine from Emericell striata | Semantic Scholar [semanticscholar.org]
- 6. Toxicity of emestrin, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
